2-Chloro-1-(propan-2-YL)-10H-phenothiazine
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Overview
Description
2-Chloro-1-(propan-2-YL)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(propan-2-YL)-10H-phenothiazine typically involves the chlorination of 1-(propan-2-YL)-10H-phenothiazine. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(propan-2-YL)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(propan-2-YL)-10H-phenothiazine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: The compound is used in studies related to its biological activity, including its potential as an antimicrobial or anticancer agent.
Medicine: Phenothiazine derivatives are known for their antipsychotic properties, and this compound may be investigated for similar therapeutic effects.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(propan-2-YL)-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it may interact with neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,2-propanediol: Another chlorinated compound with different functional groups.
1,3-Dichloro-2-propanol: A compound with two chlorine atoms and different reactivity.
3-Chloro-1,2-propanediol: Similar in structure but with different functional groups.
Uniqueness
2-Chloro-1-(propan-2-YL)-10H-phenothiazine is unique due to its specific substitution pattern on the phenothiazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
823802-38-6 |
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Molecular Formula |
C15H14ClNS |
Molecular Weight |
275.8 g/mol |
IUPAC Name |
2-chloro-1-propan-2-yl-10H-phenothiazine |
InChI |
InChI=1S/C15H14ClNS/c1-9(2)14-10(16)7-8-13-15(14)17-11-5-3-4-6-12(11)18-13/h3-9,17H,1-2H3 |
InChI Key |
DLLNXBGNDFRMEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1NC3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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